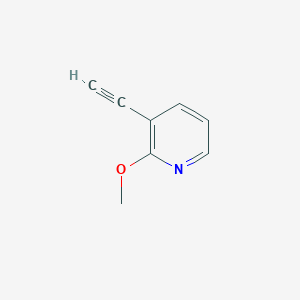

3-Ethynyl-2-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVYZIIHZNTDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726192 | |

| Record name | 3-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-21-7 | |

| Record name | 3-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Ethynyl 2 Methoxypyridine

Direct Synthetic Routes to the 3-Ethynyl-2-methoxypyridine Core

Direct synthetic strategies focus on building the target molecule by sequentially or concurrently introducing the key functional groups onto a pyridine (B92270) scaffold.

A primary method for installing the ethynyl (B1212043) group at the 3-position is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The typical starting material is a 3-halo-2-methoxypyridine, such as 3-bromo-2-methoxypyridine. This substrate is reacted with a terminal alkyne, often a protected version like trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium complex (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine). libretexts.orgmdpi.com The reaction is valued for its reliability and ability to proceed under mild conditions. wikipedia.org The trimethylsilyl (B98337) protecting group can be readily removed post-coupling to yield the terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling to form Ethynylpyridine Cores

| Aryl Halide | Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100°C |

| 3,6-Dibromoisothiazolo[4,3-b]pyridine | 3-Ethynylpyridine (B57287) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 30°C |

| 4-Bromo-3-methoxypyridine (B22456) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | - | DMF/Toluene | 80-100°C |

This table presents data from similar Sonogashira reactions on substituted pyridines to illustrate typical conditions. mdpi.comevitachem.comscirp.org

An alternative to direct coupling is the conversion of a pre-existing functional group into an alkyne. The Corey-Fuchs reaction is a powerful two-step method for this transformation, converting an aldehyde into a terminal alkyne. jk-sci.comwikipedia.orgalfa-chemistry.com This process begins with the reaction of an aldehyde, such as 3-formyl-2-methoxypyridine, with triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene intermediate. wikipedia.orgalfa-chemistry.com In the second step, this intermediate is treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium, which results in elimination and metal-halogen exchange to form a lithium acetylide, which is then quenched to give the terminal alkyne. nrochemistry.comsynarchive.com This method provides a robust alternative for synthesizing alkynes when the corresponding halide for a coupling reaction is not readily accessible. jk-sci.com

The 2-methoxy group is commonly installed via a nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.org This involves reacting a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine, with a methoxide (B1231860) source, typically sodium methoxide in methanol. youtube.comresearchgate.net The reaction is generally efficient, as halogens at the 2- and 4-positions of the pyridine ring are readily displaced by nucleophiles. youtube.comabertay.ac.uk The presence of electron-withdrawing groups on the pyridine ring can further facilitate this substitution. abertay.ac.uk This step is often performed on a precursor before the introduction of the alkyne, as the conditions for the SNAr reaction might be incompatible with the ethynyl group.

Approaches to Structurally Related Ethynyl-Methoxypyridine Isomers and Analogs

The synthetic methodologies described are versatile and can be adapted to create a wide range of isomers and analogs. For example, the synthesis of 4-ethynyl-3-methoxypyridine (B3220335) can be achieved using a Sonogashira coupling between 4-bromo-3-methoxypyridine and an alkyne. evitachem.com Similarly, the synthesis of 5-ethynyl-3-methoxypyridine derivatives has been accomplished by reacting 3-bromo-5-methoxypyridine (B189597) with 2-ethynylpyridine (B158538). nih.gov By selecting the appropriate regioisomer of the starting halo-methoxypyridine, the ethynyl group can be placed at various positions around the ring. Furthermore, analogs with different alkoxy groups can be prepared by using other sodium alkoxides in the nucleophilic substitution step.

Advanced Radiosynthetic Procedures for Positron Emission Tomography (PET) Precursors

The this compound scaffold is valuable in the development of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.govresearchgate.net The terminal alkyne serves as a handle for late-stage radiolabeling using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sahmri.org.au

In this approach, a molecule of interest is functionalized with the this compound moiety. Separately, a small azide-containing molecule is labeled with a short-lived positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]) or carbon-11 (B1219553) ([¹¹C]). nih.govresearchgate.net The radiolabeled azide (B81097) is then rapidly and efficiently "clicked" onto the ethynylpyridine precursor under mild conditions to form a stable triazole linkage. sahmri.org.au This strategy is highly advantageous in PET radiochemistry because it allows the complex, non-radioactive precursor to be synthesized and purified beforehand, and the rapid, high-yielding click reaction can be performed just prior to use, maximizing the radiochemical yield of the final tracer within the constraints of the radionuclide's short half-life. nih.gov For example, [¹¹C]M-PEPy, a PET radioligand, is synthesized by methylating a phenolic precursor with [¹¹C]methyl iodide. nih.gov

Chemical Reactivity and Derivatization Pathways of 3 Ethynyl 2 Methoxypyridine

Transformations Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, enabling the construction of more complex molecular architectures through various metal-catalyzed and cycloaddition reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) for Triazole Formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole rings. organic-chemistry.orgnih.gov This reaction joins an alkyne and an azide (B81097) to create a 1,4-disubstituted triazole with high regioselectivity and yield. organic-chemistry.orgnih.gov The reaction is known for its mild conditions, often proceeding at room temperature in aqueous solutions, and its tolerance of a wide array of functional groups. organic-chemistry.orgresearchgate.net

In the context of 3-ethynyl-2-methoxypyridine, the terminal alkyne can react with various organic azides in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. researchgate.net This reaction provides a straightforward route to a variety of 1-(substituted)-4-(2-methoxypyridin-3-yl)-1H-1,2,3-triazoles. The high reactivity of terminal alkynes in CuAAC makes this a favored method for creating complex heterocyclic systems. mdpi.com The resulting triazole products are valuable in medicinal chemistry and materials science. nih.gov

| Reactant 1 | Reactant 2 (Azide) | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(2-methoxypyridin-3-yl)-1H-1,2,3-triazole | High yield and regioselectivity for the 1,4-isomer. organic-chemistry.org |

| This compound | 2-Picolyl azide | Cu(OAc)₂ | 4-(2-Methoxypyridin-3-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole | Chelating azides can accelerate the reaction. mdpi.com |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The ethynyl group of this compound can participate in several such reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net this compound can act as the alkyne component in Sonogashira couplings. For instance, it can be coupled with various aryl halides to synthesize 3-(arylethynyl)-2-methoxypyridines. nih.govambeed.com The reaction is valued for its mild conditions and functional group tolerance. wikipedia.org

Suzuki Coupling: While the ethynyl group itself is not directly used in a standard Suzuki reaction, it can be converted to a boronic acid or ester derivative, which can then participate in Suzuki coupling. chegg.commdpi.com Alternatively, the pyridine (B92270) ring can be the site of Suzuki coupling if it bears a halide. For related compounds, the Suzuki-Miyaura coupling is a key reaction for introducing aryl or vinyl groups.

| Reaction Type | Reactants | Catalyst System | Product Type | Typical Conditions |

|---|---|---|---|---|

| Sonogashira Coupling | This compound, Aryl iodide | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-(Arylethynyl)-2-methoxypyridines | Room temperature to moderate heating. wikipedia.org |

| Suzuki Coupling (of a borylated derivative) | 3-(dihydroxyboryl)-2-methoxypyridine, Aryl bromide | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-2-methoxypyridines | Reflux in a solvent like DMF or dioxane/water. mdpi.com |

Formation of Organoboron Derivatives

The ethynyl group can be transformed into a valuable organoboron functional group through hydroboration. The addition of a borane (B79455) reagent, such as pinacolborane (B₂pin₂), across the triple bond, followed by hydrolysis or other workup procedures, can yield vinylboronates or other boron derivatives. nih.govgoogle.com Specifically, the hydroboration of terminal alkynes often proceeds in an anti-Markovnikov fashion, placing the boron atom at the terminal carbon. ambeed.com These organoboron compounds are versatile intermediates, particularly for subsequent Suzuki-Miyaura cross-coupling reactions. nih.govmsu.edu The hydroboration of the pyridine ring itself, particularly after activation as a pyridinium (B92312) salt, is also a known transformation to create borylated tetrahydropyridines. nih.gov

Reactions on the Pyridine Nucleus

The pyridine ring, influenced by the methoxy (B1213986) and ethynyl substituents, also undergoes specific chemical transformations. The electron-donating methoxy group and the electron-withdrawing nature of the nitrogen atom create a unique electronic environment that directs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (e.g., Nitration)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. alchempharmtech.com However, the activating methoxy group at the 2-position can facilitate such reactions. Electrophilic attack is generally directed to the positions ortho and para to the activating group.

For this compound, nitration would be expected to occur on the pyridine ring. The reaction with nitric acid in a sulfuric acid medium can introduce a nitro group. A related compound, 2-ethynyl-3-methylpyridine, undergoes nitration to yield the 5-nitro derivative as the major product. For this compound, nitration has been shown to produce 3-ethynyl-2-methoxy-5-nitropyridine. uni.lu

Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The methoxy group at the 2-position of the pyridine ring is an effective directing group for metalation. acs.orgacs.org Using strong bases like n-butyllithium (nBuLi) in the presence of a chelating agent like TMEDA, or more sophisticated mixed-metal reagents, a proton can be abstracted from the position ortho to the directing group. acs.orgjst.go.jp

In the case of 2-methoxypyridine (B126380), metalation can occur at the C3 or C6 position. acs.org For this compound, the C3 position is already substituted. Therefore, metalation would be directed to the C6 position if a suitable reagent is used. However, the presence of the acidic ethynyl proton presents a challenge, as it may be preferentially deprotonated by the strong base. To circumvent this, the ethynyl group might first be protected, for example, as a trimethylsilyl (B98337) (TMS) derivative, before carrying out the ortho-metalation. Subsequent reaction with an electrophile and deprotection would yield a C6-functionalized product. Strategies using specialized magnesiated reagents have also been developed for C3-metalation of 2-methoxypyridines. researchgate.net

Cascade and Multicomponent Cyclization Reactions Utilizing the Ethynyl Pyridine Motif

The ethynyl group at the C-3 position of the 2-methoxypyridine ring in this compound serves as a versatile handle for the construction of complex fused and polycyclic heterocyclic systems through cascade and multicomponent reactions. These reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, offer an efficient and atom-economical approach to generating molecular diversity. The inherent reactivity of the alkyne, coupled with the electronic properties of the pyridine ring, allows this compound to participate in a variety of transformations leading to novel molecular architectures.

One prominent example of a cascade reaction involving ethynylpyridines is their reaction with N-tosylhydrazones to synthesize pyrazole-substituted pyridines. While specific studies on the this compound isomer are not extensively documented in publicly available literature, the reactivity of analogous 2-ethynylpyridines provides a strong precedent for this transformation. rsc.orguniovi.es This type of reaction typically proceeds via an in situ-generated diazo compound from the N-tosylhydrazone, which then undergoes a [3+2] cycloaddition with the ethynylpyridine, followed by a rearrangement cascade to yield the final pyrazolylpyridine product. uniovi.es

The general scheme for this reaction, applied to this compound, would involve its treatment with an N-tosylhydrazone derived from a ketone or aldehyde in the presence of a base, such as potassium carbonate, and heat. This process is expected to yield a 3-(pyrazol-3-yl)-2-methoxypyridine derivative. The reaction is highly modular, as the substitution pattern on the resulting pyrazole (B372694) ring can be readily varied by choosing the appropriate N-tosylhydrazone precursor.

Table 1: Representative Cascade Cyclization of an Ethynylpyridine with N-Tosylhydrazone

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 2-Ethynylpyridine (B158538) | N'-(1-Phenylethylidene)-4-methylbenzenesulfonohydrazide | K₂CO₃, CH₃CN, 100 °C | 2-(5-Methyl-5-phenyl-5H-pyrazol-3-yl)pyridine | Not specified | rsc.org |

| 2-Ethynylpyridine | N'-(2-Methoxy-1-phenylethylidene)-4-methylbenzenesulfonohydrazide | K₂CO₃, CH₃CN, 100 °C | 2-(5-(Methoxymethyl)-5-phenyl-5H-pyrazol-3-yl)pyridine | 44 | rsc.org |

Beyond this specific example, the ethynyl pyridine motif is a key participant in various multicomponent reactions designed to build complex heterocyclic scaffolds. For instance, transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for constructing substituted aromatic rings. acs.org In such a reaction, this compound could react with two equivalents of an alkyne in the presence of a cobalt(I) or rhodium(I) catalyst to form a highly substituted bipyridine derivative. This approach allows for the rapid assembly of ligands and functional materials.

Furthermore, multicomponent reactions like the Hantzsch or Biginelli reactions, which traditionally use β-ketoesters, aldehydes, and ammonia (B1221849) or urea (B33335) derivatives to form dihydropyridines and dihydropyrimidinones respectively, can be adapted to incorporate alkyne-containing building blocks, suggesting potential, albeit less direct, pathways for the elaboration of the this compound core into more complex structures. mdpi.com These reactions highlight the potential of this compound as a valuable building block in diversity-oriented synthesis. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

3-Ethynyl-2-methoxypyridine as a Key Building Block in Complex Molecular Synthesis

The presence of both an ethynyl (B1212043) group and a methoxy (B1213986) group on the pyridine (B92270) ring allows for a diverse range of chemical transformations, making this compound a versatile precursor for intricate molecular architectures.

The synthesis of azaindoles, a class of indole (B1671886) isosteres with significant biological activity, can be achieved from precursors structurally similar to this compound. rsc.orgrsc.org A common strategy involves the Sonogashira coupling of a 3-halopyridine with a terminal alkyne, followed by cyclization. rsc.org Specifically, the acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines provides a direct route to 7-azaindoles. rsc.org In this process, a 3-ethynyl-2-aminopyridine derivative undergoes intramolecular reaction upon treatment with acids like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) to yield the fused heterocyclic azaindole system. rsc.org While this documented synthesis starts with a 2-amino substituent, the core reaction demonstrates the successful cyclization of the 3-ethynyl group to form the five-membered ring of the azaindole scaffold.

The general synthetic pathway is outlined below:

Sonogashira Coupling: A 2-amino-3-bromopyridine (B76627) is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. rsc.org

Acid-Catalyzed Cyclization: The resulting 3-alkynyl-2-aminopyridine is treated with an acid mixture to induce intramolecular cyclization, forming the 7-azaindole (B17877) ring system. rsc.org

This established methodology highlights the potential of this compound to serve as a key precursor for analogous heterocyclic structures, pending the conversion of the 2-methoxy group to a suitable nucleophile for cyclization.

The synthesis of naphthylpyridines, another important heterocyclic scaffold, can also be envisioned. Although direct synthesis from this compound is not extensively documented, the reactive ethynyl group is well-suited for transition metal-catalyzed annulation reactions with appropriate coupling partners to construct the naphthalene (B1677914) ring system fused to the pyridine core.

The this compound scaffold allows for sequential functionalization at different positions. The methoxy group itself can be a point of modification. In complex molecule synthesis, 2-methoxypyridines are utilized as surrogates for piperidines and pyridones. nih.gov The methoxy group reduces the basicity of the pyridine nitrogen, which can facilitate certain reactions that might otherwise be low-yielding. nih.gov

The ethynyl group is highly versatile and can be transformed into a variety of functional groups through reactions such as:

Sonogashira Coupling: Further coupling with various aryl or vinyl halides can introduce diverse substituents at the terminus of the ethynyl group. wikipedia.orgmdpi.com

Click Chemistry: The terminal alkyne can participate in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition reactions to form triazoles.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane), providing access to 3-ethyl or 3-vinyl-2-methoxypyridine derivatives.

These transformations enable the synthesis of a wide array of multifunctionalized pyridine derivatives, where each functional group can be tailored for specific applications in medicinal chemistry or materials science. researchgate.net

Role in the Development of Catalytic Ligands

While direct application of this compound as a catalytic ligand is not widely reported, its structure contains key features—a coordinating pyridine nitrogen and a versatile ethynyl group—that are valuable in ligand design. The pyridine ring is a common motif in ligands for transition metal catalysis. The ethynyl group offers a rigid linker and a site for further modification, allowing for the construction of more complex ligand architectures, such as bidentate or pincer-type ligands, by attaching other donor groups like phosphines, amines, or other N-heterocycles. The combination of a soft alkyne and a hard pyridine nitrogen donor makes such potential ligands interesting for various catalytic applications.

Incorporation into Novel Polymeric Architectures for Functional Materials

The terminal alkyne functionality of this compound makes it a suitable monomer for the synthesis of conjugated polymers. These materials are of great interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

One of the primary methods for creating such polymers is through Sonogashira polycondensation . mdpi.com This involves the coupling of a dihaloaromatic compound with a diethynyl aromatic monomer. This compound could be functionalized to a dihalo- or diethynyl- derivative and then copolymerized to introduce the methoxypyridine unit into the polymer backbone. The inclusion of the ethynylene (-C≡C-) linker in the polymer chain promotes structural planarity, which can lead to desirable optical and electronic properties, such as low band gaps. mdpi.comresearchgate.net

Furthermore, ethynylpyridines can undergo polymerization without the need for a metal catalyst. For instance, 2-ethynylpyridine (B158538) has been polymerized using an alkyl halide initiator, which proceeds through quaternization of the pyridine nitrogen followed by nucleophilic attack of another monomer. bohrium.com This non-catalyst method offers a route to ionic conjugated polymers with high yield, avoiding potential metal contamination in the final material. bohrium.com A similar polymerization pathway could be envisioned for this compound, leading to novel polyelectrolytes with unique electro-optical properties.

Biomedical and Agrochemistry Research Applications of 3 Ethynyl 2 Methoxypyridine Derivatives

Design and Synthesis of Pharmacological Agents

The core structure of 3-ethynyl-2-methoxypyridine serves as a valuable starting point for the synthesis of various pharmacologically active compounds. researchgate.netnih.gov Medicinal chemists have successfully modified this scaffold to create potent and selective ligands for a variety of biological targets, including G-protein coupled receptors and enzymes. gu.senih.gov Furthermore, derivatives of this compound have shown promise as antiparasitic agents.

Ligands and Modulators for G-Protein Coupled Receptors (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5)

Derivatives of this compound have been extensively investigated as allosteric modulators of G-protein coupled receptors (GPCRs), with a particular focus on the metabotropic glutamate receptor subtype 5 (mGluR5). researchgate.netnih.govacs.org mGluR5 is a crucial receptor in the central nervous system, involved in regulating neuronal excitability and synaptic plasticity. nih.gov Dysregulation of mGluR5 has been implicated in a variety of neurological and psychiatric disorders. nih.gov

The development of noncompetitive antagonists for mGluR5 has been a significant area of research. researchgate.net These allosteric modulators bind to a site on the receptor that is distinct from the glutamate binding site, offering a more subtle and potentially more therapeutic way to modulate receptor activity. acs.org The ethynylpyridine core has proven to be a key pharmacophore in the design of potent mGluR5 antagonists.

A notable example is the compound Methoxy-PEPy, or 3-methoxy-5-(2-pyridinylethynyl)pyridine, which is a selective ligand for the mGluR5 receptor. ncats.io It acts as an antagonist with a high potency, exhibiting an IC50 of 1 nM in in vitro assays. ncats.io Structure-activity relationship (SAR) studies have led to the synthesis of numerous analogs, aiming to improve potency and pharmacokinetic properties. researchgate.net For instance, the replacement of the pyridine (B92270) ring with other heterocyclic systems and the introduction of various substituents on the phenyl ring have been explored to optimize the antagonist activity.

| Compound Name | Receptor Target | Activity |

| Methoxy-PEPy | mGluR5 | Antagonist ncats.io |

| M-5MPEP | mGlu5 | Partial Antagonist nih.gov |

| Br-5MPEPy | mGlu5 | Partial Antagonist nih.gov |

| 5MPEP | mGlu5 | Neutral Allosteric Ligand nih.gov |

Enzyme Inhibitors (e.g., GCN2 Kinase)

Derivatives of 2-methoxypyridine (B126380) have also been identified as potent inhibitors of the enzyme General Control Nonderepressible 2 (GCN2) kinase. pdbj.orgnih.gov GCN2 is a crucial regulator of amino acid homeostasis and has emerged as a promising target in cancer therapy. nih.govchordiatherapeutics.com Under conditions of amino acid depletion, a common feature of the tumor microenvironment, GCN2 is activated and helps cancer cells to survive. nih.govchordiatherapeutics.com

Research has led to the discovery of sulfonamide derivatives incorporating the 2-methoxypyridine moiety that act as GCN2 inhibitors. pdbj.org One such compound, N-{3-[(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl}-5-chloro-2-methoxypyridine-3-sulfonamide, has been identified as a potent and selective GCN2 inhibitor. pdbj.orgebi.ac.uk These inhibitors bind to the ATP-binding site of the kinase, preventing its activation and subsequent signaling cascade. nih.gov The development of orally available GCN2 inhibitors with favorable pharmacokinetic profiles is an active area of research, with the goal of developing novel anti-tumor agents. nih.govnih.gov

| Compound | Target Enzyme | Therapeutic Area |

| N-{3-[(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl}-5-chloro-2-methoxypyridine-3-sulfonamide | GCN2 Kinase | Oncology pdbj.orgebi.ac.uk |

| APL-030 | GCN2 Kinase | Oncology drugbank.com |

Compounds with Antiparasitic Activity

The 3-ethynylpyridine (B57287) scaffold has also been explored for its potential in developing new treatments for parasitic diseases. ontosight.ai For instance, the compound CHEMBL360881, which features a 3-ethynylpyridine core, has been investigated for its activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. ontosight.ai While the exact mechanism of action is still under investigation, it is believed that these compounds may interfere with essential metabolic pathways within the parasites. Further research in this area could lead to the development of novel and effective antiparasitic drugs. ontosight.aigoogle.com

Development of Radiotracers for Molecular Imaging (e.g., PET Imaging)

The unique properties of this compound derivatives have made them valuable candidates for the development of radiotracers for positron emission tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in living organisms. mdpi.com By labeling a derivative of this compound with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18 (B77423), researchers can create a radiotracer that specifically binds to a target of interest in the body. nih.govnih.gov

A significant application in this area is the development of PET radiotracers for imaging mGluR5 in the brain. nih.govnih.gov These radiotracers, such as [11C]M-PEPy (2-(2-(5-[11C]methoxypyridin-3-yl)ethynyl)pyridine), allow for the in vivo visualization and quantification of mGluR5 distribution and density. nih.gov This information is invaluable for understanding the role of mGluR5 in various neurological and psychiatric disorders and for the development of new drugs targeting this receptor. nih.gov The synthesis of these radiotracers typically involves a radiolabeling step in the final stages of the synthesis, often through the methylation of a precursor molecule with a radiolabeled methylating agent. nih.govnih.gov

| Radiotracer | Target | Radionuclide | Application |

| [11C]M-PEPy | mGluR5 | Carbon-11 | PET Imaging of the brain nih.govnih.gov |

| [11C]M-MPEP | mGluR5 | Carbon-11 | PET Imaging of the brain nih.gov |

| [11C]-ABP688 | mGlu5 | Carbon-11 | PET Imaging of the brain nih.gov |

Investigation of Nitrification Inhibitor Potential

In the field of agrochemistry, ethynyl (B1212043) pyridine compounds are being investigated for their potential as nitrification inhibitors. google.com Nitrification is a microbial process in soil that converts ammonium (B1175870) to nitrate. google.com This process can lead to the loss of nitrogen from the soil through leaching and the emission of nitrous oxide (N2O), a potent greenhouse gas. google.comag-emissions.nz

Nitrification inhibitors are compounds that slow down this conversion, thereby improving nitrogen use efficiency by crops and reducing the environmental impact of nitrogen fertilizers. ag-emissions.nzmdpi.com Certain ethynyl pyridine derivatives have shown activity in inhibiting the bacteria responsible for nitrification. google.comgoogle.com Research in this area aims to develop more effective and environmentally friendly nitrification inhibitors to enhance sustainable agricultural practices. While specific data on this compound itself as a nitrification inhibitor is limited in the provided search results, the broader class of ethynyl pyridine compounds shows promise in this application. google.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques to confirm the structural integrity of 3-Ethynyl-2-methoxypyridine?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the methoxy and ethynyl substituents. Infrared (IR) spectroscopy can validate the alkyne stretch (~2100 cm) and methoxy C-O vibrations (~1250 cm). High-resolution mass spectrometry (HRMS) should match the molecular formula (CHNO). For ambiguous cases, X-ray crystallography is recommended to resolve stereoelectronic effects. Note that ethynyl groups may complicate spectral interpretation due to potential coupling with adjacent substituents .

Q. How can researchers safely handle this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures based on structurally similar pyridine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Collect residues in sealed containers labeled for halogenated/organic waste.

- Risk Assessment : Assume acute toxicity (e.g., irritant) and prioritize computational toxicity prediction tools (e.g., QSAR models) until empirical data is available .

Q. What synthetic routes are viable for producing this compound in small-scale research settings?

- Methodological Answer :

- Route 1 : Sonogashira coupling of 3-iodo-2-methoxypyridine with trimethylsilylacetylene, followed by deprotection with KCO/MeOH.

- Route 2 : Direct ethynylation via palladium-catalyzed cross-coupling using ethynyl magnesium bromide.

- Key Considerations : Monitor reaction progress with TLC (hexane:EtOAc = 4:1) and purify via flash chromatography (silica gel, gradient elution). Confirm regioselectivity using NOESY NMR .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under inert atmospheres (Ar/N) to rule out oxygen/moisture interference.

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), and ligand-free conditions to identify optimal systems.

- Mechanistic Probes : Use deuterated analogs or computational DFT studies to map electronic effects (e.g., methoxy group’s electron-donating role). Cross-reference kinetic data with structurally related compounds (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) .

Q. What strategies can resolve discrepancies in spectral data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with IR and Raman spectroscopy to distinguish overlapping signals.

- Computational Alignment : Compare experimental -NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., Gaussian or ORCA software).

- Literature Cross-Check : Analyze spectral libraries of analogs (e.g., 2-(3-Aminopyridin-2-yloxy)ethanol) to identify systematic errors .

Q. How to design experiments to assess the ecological persistence of this compound when no degradability data exists?

- Methodological Answer :

- Simulation Models : Use EPI Suite or TEST software to estimate biodegradation half-life and soil mobility.

- Microcosm Studies : Incubate the compound in soil/water systems spiked with microbial consortia; track degradation via LC-MS.

- Structural Analogs : Extrapolate from data on pyridine derivatives (e.g., 4-Methyl-o-phenylenediamine) with known environmental behavior .

Q. What experimental frameworks are suitable for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding affinities with target proteins.

- Kinetic Assays : Perform fluorescence quenching or SPR (surface plasmon resonance) to measure binding constants.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via HPLC-UV .

Data Analysis & Interpretation

Q. How to optimize reaction yields for this compound derivatives in combinatorial libraries?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) : Model interactions between parameters using software like Minitab or JMP.

- Statistical Validation : Use ANOVA to identify significant factors; confirm reproducibility across ≥3 batches .

Q. What methodologies can reconcile conflicting computational and experimental results on the compound’s electronic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.